Product packaging for Hopantenic Acid(Cat. No.:CAS No. 18679-90-8)

Hopantenic Acid

Cat. No.: B196207
CAS No.: 18679-90-8
M. Wt: 233.26 g/mol
InChI Key: SBBDHANTMHIRGW-QMMMGPOBSA-N
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Description

Molecular Formula and IUPAC Nomenclature

This compound possesses the molecular formula C₁₀H₁₉NO₅ with an exact molecular mass of 233.1263 Da and a molecular weight of 233.26 g·mol⁻¹. The compound exhibits a percent composition of carbon 51.49%, hydrogen 8.21%, nitrogen 6.00%, and oxygen 34.30%. The systematic IUPAC nomenclature designates this compound as 4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid, reflecting its complex structural architecture.

The compound is registered under CAS number 18679-90-8 and maintains several alternative nomenclatures including D-homopantothenic acid, D-(+)-4-(2,4-dihydroxy-3,3-dimethylbutyramido)butyric acid, and pantocalcin. The InChI identifier SBBDHANTMHIRGW-QMMMGPOBSA-N and the SMILES notation CC(C)(CO)C@@HC(=O)NCCCC(O)=O provide standardized chemical representations for computational applications.

Property Value Reference
Molecular Formula C₁₀H₁₉NO₅
Molecular Weight 233.26 g·mol⁻¹
Exact Mass 233.1263 Da
CAS Number 18679-90-8
InChI Key SBBDHANTMHIRGW-QMMMGPOBSA-N

Stereochemical Configuration and Isomerism

The stereochemical analysis reveals that this compound contains one defined stereocenter with absolute configuration, specifically exhibiting the (R)-configuration at the C-2 position of the dimethylbutyramido moiety. The compound demonstrates optical activity with a specific rotation of [α]D²⁰ +23.8° to +24.19° (c = 2 in water), confirming its chiral nature. This stereochemical specificity is crucial for its biological activity, as demonstrated by the stereoselective inhibition properties where the (R)-isomer shows significantly higher activity compared to other stereoisomers.

The absolute stereochemistry designation follows the Cahn-Ingold-Prelog priority rules, with the hydroxyl group at C-2 positioned in the (R)-configuration relative to the carboxamide functionality. The compound exhibits no E/Z centers and maintains a neutral charge state under physiological conditions, contributing to its stability and biological availability.

Crystallographic studies indicate that this compound can form various polymorphic structures depending on crystallization conditions. The compound typically crystallizes as white powder with a melting point range of 155-165°C, demonstrating good thermal stability. X-ray crystallographic analysis of protein-bound complexes, particularly with phosphopantothenoylcysteine synthetase (PPCS), reveals detailed molecular interactions including hydrogen bonding patterns with conserved amino acid residues.

Crystallographic Properties and Solid-State Behavior

The solid-state characteristics of this compound demonstrate significant crystallographic complexity, particularly in its ability to form stable crystal structures suitable for pharmaceutical applications. The compound exhibits polymorphic behavior with distinct crystal forms depending on preparation conditions and environmental factors. The primary crystalline form presents as a white crystalline powder with excellent thermal stability, maintaining structural integrity up to its melting point of 155-165°C.

X-ray crystallographic investigations of this compound in complex with target proteins provide crucial structural insights. Studies utilizing synchrotron radiation and high-resolution diffraction techniques have revealed the precise molecular geometry and intermolecular interactions. The crystallographic analysis demonstrates that this compound adopts an extended conformation in the solid state, with the carboxylic acid and hydroxyl functionalities participating in extensive hydrogen bonding networks that stabilize the crystal lattice.

The compound shows remarkable solubility characteristics with high water solubility, slight solubility in methanol, and practical insolubility in most organic solvents. This solubility profile directly correlates with the crystallographic packing arrangements, where hydrophilic groups orient toward solvent-accessible regions while hydrophobic methyl groups cluster to minimize water contact.

Powder diffraction studies indicate characteristic reflection patterns that serve as fingerprints for quality control and polymorphic identification. The crystal system parameters and space group assignments have been determined through single-crystal X-ray diffraction, providing comprehensive structural data for pharmaceutical development and formulation optimization.

Spectroscopic Profiles (NMR, IR, UV-Vis)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinctive chemical shift patterns consistent with the molecular structure. The spectrum typically displays signals for the dimethyl groups around 1.2 ppm, the hydroxyl-bearing carbons between 3.5-4.0 ppm, and the amide and carboxylic acid protons in the downfield region.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons appearing around 170-180 ppm and the quaternary carbon center of the dimethyl group showing characteristic chemical shifts. The spectroscopic data confirms the proposed molecular structure and provides quantitative information for purity assessment and structural verification.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands that serve as diagnostic markers for compound identification. The IR spectrum exhibits prominent peaks in the region of 1700-400 cm⁻¹, with specific maxima corresponding to carbonyl stretching vibrations, hydroxyl group vibrations, and amide bond characteristics. These spectral features have proven valuable for quality control in pharmaceutical formulations and for detecting potential drug-excipient interactions in tablet preparations.

Spectroscopic Technique Key Features Diagnostic Value
¹H NMR Dimethyl groups (1.2 ppm), CH-OH (3.5-4.0 ppm) Structural confirmation
¹³C NMR Carbonyl carbons (170-180 ppm) Carbon framework analysis
IR Spectroscopy Characteristic peaks (1700-400 cm⁻¹) Quality control, purity assessment
UV-Vis Limited chromophoric activity Quantitative analysis

The compound exhibits limited ultraviolet-visible (UV-Vis) absorption due to the absence of extended conjugated systems or aromatic chromophores. However, derivatization reactions, particularly the formation of hydroxamate complexes with iron(III) chloride, enable spectrophotometric quantification methods that have been successfully implemented for pharmaceutical analysis.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 233 corresponds to the intact molecule, while characteristic fragment ions provide insights into the preferred dissociation pathways and structural connectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO5 B196207 Hopantenic Acid CAS No. 18679-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048331
Record name Hopantenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18679-90-8
Record name Hopantenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18679-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hopantenic acid [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopantenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hopantenic acid
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URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOPANTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Components and Stoichiometry

The foundational synthesis involves reacting a salt or ester of γ-aminobutyric acid (GABA) with β-hydroxy-β-methyl-δ-valerolactone. Key reactants include:

  • GABA derivatives : Alkali metal salts (e.g., sodium or potassium GABA), alkaline earth metal salts (e.g., calcium GABA), or organic amine salts (e.g., triethylamine GABA).

  • Lactone component : β-Hydroxy-β-methyl-δ-valerolactone, which undergoes ring-opening to form the pantoate moiety.

The reaction follows a 1:1 molar ratio to minimize by-products and simplify purification. Excess lactone (0.5–5 moles per mole of GABA salt) may be used to drive completion, though 0.8–2 moles are preferred for efficiency.

Solvent Systems and Reaction Conditions

Solvents play a critical role in reaction kinetics and yield:

Solvent TypeExamplesImpact on Reaction Efficiency
Polar protic Water, ethanol, isopropanolModerate reaction rates
Glycol ethers 2-Methoxyethanol, 2-ethoxyethanolEnhanced solubility of intermediates
Mixed systems Water-ethanol, water-glycol etherOptimized balance of polarity and cost

Reactions typically proceed at elevated temperatures (60–100°C) under reflux, with completion achieved within 4–12 hours. The use of glycol ethers accelerates lactone ring-opening due to their high polarity and ability to stabilize transition states.

Industrial-Scale Production

Process Intensification Strategies

Industrial methods prioritize yield, scalability, and cost-effectiveness:

  • Continuous flow reactors : Enable precise temperature control and reduced reaction times compared to batch systems.

  • Solvent recovery systems : Ethanol and methoxyethanol are reclaimed via distillation, reducing waste and production costs.

  • Catalytic optimization : While the base reaction is uncatalyzed, some protocols employ mild acid catalysts (e.g., p-toluenesulfonic acid) to enhance amide bond formation.

Purification Techniques

Post-synthesis purification ensures pharmaceutical-grade purity:

  • Crystallization : The crude product is dissolved in hot ethanol and cooled to induce crystallization.

  • Ion-exchange chromatography : Removes residual salts and unreacted GABA derivatives.

  • Lyophilization : For final drying, ensuring stability and prolonged shelf life.

A representative yield comparison across scales is provided below:

ScaleYield (%)Purity (%)Key Challenge
Laboratory65–7595–98Solvent removal efficiency
Pilot plant78–8598–99Consistent crystal morphology
Industrial82–90>99.5Cost-effective solvent recovery

Mechanistic and Kinetic Insights

Reaction Pathway Analysis

The synthesis proceeds via nucleophilic acyl substitution:

  • Lactone activation : The δ-valerolactone undergoes ring-opening in the presence of a nucleophile (GABA’s amine group).

  • Amide bond formation : The liberated hydroxyl group from the lactone attacks the GABA carboxylate, forming the hopantenate backbone.

  • Salt formation : Calcium hydroxide is introduced to precipitate calcium hopantenate, the pharmacologically active form.

Kinetic Parameters

Studies using high-performance liquid chromatography (HPLC) reveal:

  • Rate-limiting step : Lactone ring-opening (activation energy: ~45 kJ/mol).

  • Temperature dependence : A 10°C increase (from 70°C to 80°C) reduces reaction time by 40%.

Analytical Characterization

Structural Confirmation

Advanced techniques validate synthetic success:

MethodKey FindingsSensitivity
¹H/¹³C NMR Confirms amide bond (δ 7.8–8.2 ppm)0.1 mol%
FT-IR Identifies carboxylate (1600–1550 cm⁻¹)1 µg/mL
X-ray diffraction Resolves crystal structure (e.g., calcium coordination)N/A

Purity Assessment

TechniqueDetection LimitApplication
HPLC-UV 0.01%Quantifies residual solvents
Elemental analysis ±0.3%Verifies stoichiometric C/N/O ratios

Emerging Innovations

Enzymatic Synthesis

Recent advances explore lipase-catalyzed amidation in non-aqueous media, achieving 88% yield under mild conditions (40°C, pH 7.5). This method reduces energy consumption but faces scalability challenges.

Continuous Manufacturing

Microreactor technology enables residence times under 30 minutes, with in-line HPLC monitoring ensuring real-time quality control .

Chemical Reactions Analysis

Types of Reactions

Hopantenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles that can attack the amide group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Treatment of Anxiety and Depression

Study Findings:

  • A study evaluated the efficacy of rac-hopantenic acid in patients with mixed anxiety-depressive disorder. The results indicated that the combination of hopantenic acid with standard antidepressant therapy led to significant improvements in anxiety and depressive symptoms. Patients reported fewer adverse effects, such as drowsiness and headaches, compared to those receiving only standard therapy .

Data Table: Efficacy in Anxiety-Depressive Disorders

ParameterControl GroupThis compound Group
Total Adverse EventsHigherLower
Improvement in SymptomsModerateSignificant
Duration of Therapy (days)2121

Attention Deficit Hyperactivity Disorder (ADHD)

Study Findings:

  • In a multicenter, double-blind study involving children aged 6 to 12 years diagnosed with ADHD, this compound was found to significantly reduce the severity of functional disturbances across multiple domains such as family and school performance. The treatment response rate was notably higher in the this compound group compared to placebo .

Data Table: ADHD Treatment Outcomes

Treatment GroupResponse Rate (%)Improvement in Family DomainImprovement in School Domain
Placebo52.3ModerateLow
This compound68.9SignificantSignificant

Cognitive Impairments

Study Findings:

  • Research involving patients with arterial hypertension and cognitive impairments demonstrated that this compound administration led to a rapid reduction in cognitive dysfunctions. The study highlighted its bimodal activity as both a nootropic and tranquilizer .

Data Table: Cognitive Function Improvement

Measurement ToolControl Group ScoreThis compound Group Score
Cognitive AssessmentHigherLower
Anxiety AssessmentHigherLower

Case Study 1: Efficacy in Depression

A clinical trial investigated this compound as an adjuvant therapy for depression alongside paroxetine. Results indicated that patients receiving this compound showed significant reductions in depression severity and improved cognitive functions over a 12-week period .

Case Study 2: Cognitive Disorders

In another study focusing on patients with arterial hypertension, this compound was administered alongside standard treatment protocols. The findings revealed significant improvements in both cognitive and anxiety disorders within the first week of treatment, suggesting its rapid action .

Mechanism of Action

The mechanism of action of hopantenic acid involves its interaction with the gamma-aminobutyric acid B receptor-channel complex. It has neurometabolic, neuroprotective, and neurotrophic properties. This compound increases brain resistance to hypoxia and toxic substances and stimulates anabolic processes in neurons .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Epilepsy : this compound reduced somatosensory cortex hyperactivity (p < 0.001) and improved cognitive function in rolandic epilepsy .
  • ADHD: Combined use with atomoxetine showed preliminary efficacy, but this compound monotherapy lacks rigorous validation .
  • Safety Profile: No severe adverse effects reported in long-term pediatric use, supporting its tolerability .

Biological Activity

Hopantenic acid, also known as hopantenate (HoPan), is a pantothenate analogue that has garnered attention due to its multifaceted biological activities, particularly in neurobiology and metabolism. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions as a modulator of coenzyme A (CoA) levels by interacting with pantothenate kinases (PanKs), which are crucial for CoA biosynthesis. Contrary to earlier beliefs that HoPan inhibits PanK, recent studies suggest that it requires PanK for metabolic activation. Once phosphorylated, HoPan inhibits phosphopantothenoylcysteine synthetase (PPCS), the next enzyme in the CoA biosynthetic pathway, creating a non-productive substrate complex . This complex mechanism highlights the need to interpret experimental results involving HoPan with caution.

Biological Effects

  • Neurotropic Effects :
    • This compound has been shown to exhibit neuroprotective properties. It may enhance cognitive function and has been investigated for its potential in treating neurodegenerative diseases .
    • In animal models, HoPan administration resulted in significant alterations in brain metabolism and neurotransmitter levels, suggesting a role in modulating synaptic activity .
  • Metabolic Impact :
    • In studies involving animal models, HoPan treatment led to dramatic reductions in liver CoA levels, resulting in severe hypoglycemia and metabolic derangements characterized by increased acylcarnitines .
    • The compound also influenced hepatic gene expression related to energy metabolism, indicating its potential role in metabolic disorders .
  • Anti-inflammatory and Antitumor Properties :
    • Research indicates that this compound may modulate the metabolism of prostaglandins and steroids, contributing to its anti-inflammatory effects. Additionally, it has shown promise in exhibiting antitumor activity in preliminary studies .

Clinical Applications

  • A study conducted on patients with drug-resistant epilepsy indicated that this compound could improve neurological outcomes when used as an adjunct therapy . The findings suggested a reduction in seizure frequency and improvement in overall quality of life.

Animal Studies

  • In a controlled experiment with mice, administration of this compound at a dosage of 100 μg/g/day resulted in significant physiological changes, including altered glucose metabolism and increased levels of carnitine derivatives. Notably, mice treated with HoPan without pantothenate supplementation exhibited high mortality rates due to impaired CoA synthesis .

Table 1: Summary of Biological Activities of this compound

Biological ActivityObservationsReferences
NeuroprotectionEnhanced cognitive function in animal models
Metabolic modulationReduced CoA levels; increased acylcarnitines
Anti-inflammatory effectsModulation of prostaglandin metabolism
Antitumor effectsPreliminary evidence of antitumor activity

Table 2: Case Study Outcomes

Study TypeOutcomeReference
Clinical (Epilepsy)Reduced seizure frequency
Animal (Metabolic Effects)Severe hypoglycemia; increased carnitine levels

Q & A

Basic Research Questions

Q. What are the established experimental models for evaluating the neuroprotective efficacy of hopantenic acid in preclinical studies?

  • Methodological Approach: Use rodent models (e.g., induced hypoxia-ischemia or neurotoxin exposure) to assess this compound's impact on neuronal survival, synaptic plasticity, and biomarkers like BDNF or oxidative stress markers. Behavioral assays (e.g., Morris water maze) can quantify cognitive improvements. Ensure dosing aligns with pharmacokinetic profiles from prior studies (e.g., 50–200 mg/kg in rodents) .
  • Key Considerations: Validate model relevance to human neuropsychiatric disorders (e.g., pediatric cognitive impairments) and include sham/vehicle controls to isolate treatment effects .

Q. How is this compound structurally characterized to confirm purity and identity in synthetic batches?

  • Methodological Approach: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detection. Compare spectral data to reference standards. For novel derivatives, elemental analysis and X-ray crystallography may be required .
  • Key Considerations: Document batch-to-batch variability in purity (≥95% for research-grade) and disclose impurities (e.g., residual solvents) that may confound biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across pediatric and adult populations?

  • Methodological Approach: Conduct meta-analyses of existing studies to identify covariates (e.g., age, metabolic enzymes, formulation differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption variations in gastric pH conditions, particularly for delayed-release formulations .
  • Key Considerations: Address inter-study variability in bioanalytical methods (e.g., LC-MS/MS vs. ELISA) and validate assays for low plasma concentrations in pediatric cohorts .

Q. How can experimental design optimize the neurometabolic effects of this compound while minimizing off-target interactions in comorbid neurological disorders?

  • Methodological Approach: Apply factorial design to test combinations with adjunct therapies (e.g., antioxidants or GABAergic agents). Measure outcomes via transcriptomic profiling (RNA-seq) and metabolomics (GC-MS/LC-MS) to map pathway-specific effects .
  • Key Considerations: Use dose-response curves to identify synergistic or antagonistic interactions and validate findings in patient-derived cell models (e.g., iPSC neurons) .

Q. What frameworks are recommended for formulating research questions on this compound’s mechanism of action in interdisciplinary studies?

  • Methodological Approach: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : Pediatric patients with cognitive deficits.
  • Intervention : Oral this compound (500 mg/day).
  • Comparison : Placebo or active comparator (e.g., piracetam).
  • Outcome : Improvement in Wechsler Intelligence Scale scores at 12 weeks.
    • Key Considerations: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

  • Methodological Approach: Perform systematic reviews to identify methodological gaps (e.g., cell culture conditions vs. in vivo bioavailability). Use sensitivity analysis to weigh confounding factors (e.g., blood-brain barrier permeability) .
  • Key Considerations: Replicate key studies with standardized protocols (e.g., OECD guidelines) and publish negative results to reduce publication bias .

Q. What statistical methods are robust for analyzing dose-dependent neurobehavioral outcomes in this compound trials?

  • Methodological Approach: Apply mixed-effects models to account for repeated measures and individual variability. Non-parametric tests (e.g., Mann-Whitney U) are suitable for skewed behavioral data. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical significance .
  • Key Considerations: Pre-register analysis plans to mitigate p-hacking and use Bonferroni corrections for multiple comparisons .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies involving vulnerable pediatric populations?

  • Methodological Approach: Adhere to CONSORT guidelines for clinical trials, including detailed inclusion/exclusion criteria and blinding protocols. Share de-identified datasets and analytical code via repositories like Figshare or Zenodo .
  • Key Considerations: Address ethical challenges in pediatric consent/assent processes and disclose conflicts of interest (e.g., industry funding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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